
1-Naphthalen-2-yl-2-piperazin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalen-2-yl-2-piperazin-1-ylethanone is a chemical compound that features a naphthalene ring attached to a piperazine moiety via an ethanone linker
Méthodes De Préparation
The synthesis of 1-Naphthalen-2-yl-2-piperazin-1-ylethanone typically involves the reaction of naphthalene derivatives with piperazine under specific conditions. One common method includes the use of naphthalene-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to reflux conditions .
Analyse Des Réactions Chimiques
1-Naphthalen-2-yl-2-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions include various substituted naphthalene and piperazine derivatives .
Applications De Recherche Scientifique
1-Naphthalen-2-yl-2-piperazin-1-ylethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 1-Naphthalen-2-yl-2-piperazin-1-ylethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
1-Naphthalen-2-yl-2-piperazin-1-ylethanone can be compared with similar compounds such as:
2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate: This compound has a similar structure but includes an additional trifluoroacetate group, which can influence its chemical properties and reactivity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds feature a benzothiazole ring instead of a naphthalene ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C16H18N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,17H,7-10,12H2 |
Clé InChI |
STQCCJSGMQHJCE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


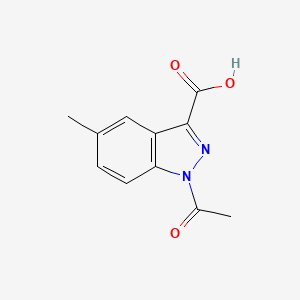
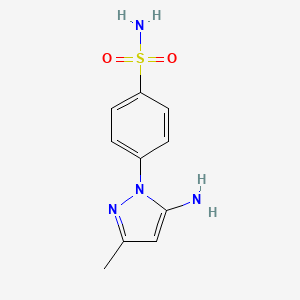
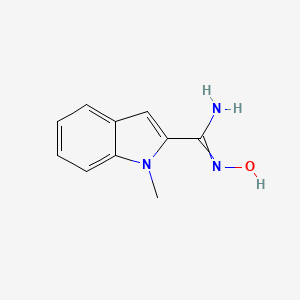
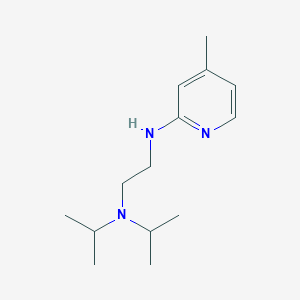
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)


![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)
![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)
![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B13870026.png)
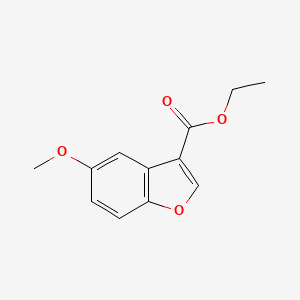
![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)
